molecular formula C11H9NO3 B12880564 2-(2-Acetylphenyl)-1,3-oxazol-5(4H)-one CAS No. 62100-36-1

2-(2-Acetylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12880564
CAS No.: 62100-36-1
M. Wt: 203.19 g/mol
InChI Key: CLKNTXHCXKDCQA-UHFFFAOYSA-N
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Description

2-(2-Acetylphenyl)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a phenyl group and an acetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Acetylphenyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-acetylbenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of 2-(2-Acetylphenyl)oxazol-5(4H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Acetylphenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(2-Acetylphenyl)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2-Acetylphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological macromolecules. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-oxazol-5(4H)-one: Lacks the acetyl group, leading to different chemical reactivity and applications.

    2-(2-Methylphenyl)oxazol-5(4H)-one: Contains a methyl group instead of an acetyl group, affecting its physical and chemical properties.

    2-(2-Benzoylphenyl)oxazol-5(4H)-one: Features a benzoyl group, which can influence its biological activity and synthetic utility.

Uniqueness

2-(2-Acetylphenyl)oxazol-5(4H)-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62100-36-1

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

2-(2-acetylphenyl)-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H9NO3/c1-7(13)8-4-2-3-5-9(8)11-12-6-10(14)15-11/h2-5H,6H2,1H3

InChI Key

CLKNTXHCXKDCQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=NCC(=O)O2

Origin of Product

United States

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